molecular formula C13H9Cl5N2O2 B15078628 N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide CAS No. 303094-99-7

N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide

Cat. No.: B15078628
CAS No.: 303094-99-7
M. Wt: 402.5 g/mol
InChI Key: NDLZAGWLZPLJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the chlorination of aniline derivatives followed by the introduction of the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of advanced reactors and purification techniques is essential to meet the quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can modify the chlorine atoms or the furan ring.

    Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to uncover the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide stands out due to its specific combination of chlorine atoms and the furan ring, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and stability.

Properties

CAS No.

303094-99-7

Molecular Formula

C13H9Cl5N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H9Cl5N2O2/c14-8-4-3-7(6-9(8)15)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21)

InChI Key

NDLZAGWLZPLJBG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.